6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 184.626 g/mol. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is recognized for its diverse biological activities and applications in medicinal chemistry. The structure features a pyrazolo ring fused to a pyrimidine, which contributes to its potential pharmacological properties .
The compound can be synthesized through various chemical methods and is classified under heterocyclic compounds, specifically as a nitrogen-containing bicyclic structure. It has been studied for its potential applications in drug development, particularly as an antitumor agent and for other therapeutic uses .
The synthesis of 6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride typically involves cyclocondensation reactions. One common method includes the reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems. This process generally requires careful control of reaction conditions to optimize yield and purity.
The molecular structure of 6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride consists of a pyrazolo ring fused to a pyrimidine ring. The specific arrangement of atoms contributes to its chemical properties and reactivity.
The compound exhibits distinct spectral properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .
6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride can participate in various chemical reactions:
Reactions typically utilize reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction. Controlled temperatures and solvents are essential for achieving desired outcomes in these transformations.
The mechanism of action for 6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride involves its interaction with specific molecular targets within biological systems. It has been identified as an enzyme inhibitor or receptor modulator, influencing various metabolic pathways.
Research indicates that this compound may affect pathways related to cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy and other therapeutic areas .
The compound demonstrates stability under standard laboratory conditions but may react under extreme pH or temperature variations. Its reactivity profile makes it suitable for further derivatization in synthetic applications.
6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride has several scientific uses:
6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride serves as a privileged scaffold for inhibiting Tropomyosin Receptor Kinase (Tropomyosin Receptor Kinase) fusion proteins in malignancies such as secretory breast carcinoma, congenital fibrosarcoma, and colorectal cancer. Its molecular design enables high-affinity binding to the adenosine triphosphate pocket of Tropomyosin Receptor Kinase isoforms (Tropomyosin Receptor Kinase A, Tropomyosin Receptor Kinase B, Tropomyosin Receptor Kinase C), disrupting downstream mitogen-activated protein kinase and phosphoinositide 3-kinase pathways essential for tumor proliferation [2] [9]. The compound overcomes clinical resistance mutations by strategically positioning substituents to avoid steric clashes with mutant residues. For example, its pyrazolo[1,5-a]pyrimidine core maintains hydrogen bonding with gatekeeper residue Leucine 657 while accommodating bulkier mutations like Glycine 595 → Arginine through hydrophobic interactions with Phenylalanine 646 [6] [9].
Table 1: Mutations in Tropomyosin Receptor Kinase Domains Addressed by Pyrazolo[1,5-a]pyrimidine-Based Inhibitors
Mutation Site | Resistance Mechanism | Binding Adaptation |
---|---|---|
Glycine 595 → Arginine (Solvent front) | Steric hindrance | Hydrophobic pocket occupation below Phenylalanine 646 |
Phenylalanine 589 → Leucine (Gatekeeper) | Altered ATP affinity | Enhanced hinge region hydrogen bonding |
Glycine 667 → Cysteine (xDFG motif) | Conformational shift | Flexible 3-pyrazolyl substitutions |
In vivo studies demonstrate significant tumor regression in Ba/F3-Tropomyosin Receptor Kinase AGlycine595Arginine xenograft models, where 6-methylpyrazolo[1,5-a]pyrimidin-3-amine derivatives achieved >70% tumor growth inhibition at 50 mg/kg dosing [2]. This efficacy correlates with sustained plasma exposure and preferential accumulation in tumor tissue, validated via liquid chromatography-mass spectrometry biodistribution analyses [9].
The compound’s phosphoinositide 3-kinase delta (Phosphoinositide 3-Kinase δ) inhibitory activity stems from targeted interactions with affinity pockets unique to this isoform. Molecular dynamics simulations reveal that 6-methylpyrazolo[1,5-a]pyrimidin-3-amine derivatives form critical hydrogen bonds with Lysine 833 and Tyrosine 813 in the Phosphoinositide 3-Kinase δ catalytic subunit while exploiting the tryptophan shelf (Tryptophan 760) for selectivity [1]. This binding mode achieves sub-100 nanomolar half-maximal inhibitory concentration values against Phosphoinositide 3-Kinase δ (half-maximal inhibitory concentration = 2.8–28 nM) while exhibiting >100-fold selectivity over Phosphoinositide 3-Kinase α/β isoforms, thereby minimizing off-target metabolic effects [1].
Table 2: Selectivity Profile of Pyrazolo[1,5-a]pyrimidine-Based Phosphoinositide 3-Kinase δ Inhibitors
Compound | Phosphoinositide 3-Kinase δ half-maximal inhibitory concentration (nM) | Selectivity Ratio (α/β/γ) | Cellular Assay (Half-maximal effective concentration) |
---|---|---|---|
CPL302253 | 2.8 | >357 (α), >357 (β), 89 (γ) | 16 nM (B-cell proliferation) |
Standard 6-methyl derivative | 28 | >100 (α/β/γ) | 41 nM (Neutrophil chemotaxis) |
Therapeutic effects in inflammatory pathologies arise from dual-pathway modulation:
Structurally, 6-methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride diverges from macrocyclic second-generation inhibitors like Repotrectinib through its planar heteroaromatic core. This configuration enables:
Table 3: Kinase Inhibition Profiles Relative to Clinical-Stage Tropomyosin Receptor Kinase Inhibitors
Parameter | 6-Methylpyrazolo[1,5-a]pyrimidin-3-amine Derivatives | Repotrectinib | Selitrectinib |
---|---|---|---|
Tropomyosin Receptor Kinase AWild-type half-maximal inhibitory concentration | 0.86–1.40 nM | 0.7 nM | 0.93 nM |
Tropomyosin Receptor Kinase AGlycine595Arginine half-maximal inhibitory concentration | 1.80–6.92 nM | 4.3 nM | 5.2 nM |
Anaplastic lymphoma kinase selectivity index | 407-fold | 12-fold | 28-fold |
In vivo tumor growth inhibition (Tropomyosin Receptor Kinase AGlycine667Cysteine) | 73% (50 mg/kg) | 68% (50 mg/kg) | 52% (100 mg/kg) |
Notably, derivative 14j exhibits 407-fold selectivity for Tropomyosin Receptor Kinase over anaplastic lymphoma kinase (half-maximal inhibitory concentrationAnaplastic Lymphoma Kinase = 350 nM), potentially reducing neurocognitive side effects associated with anaplastic lymphoma kinase cross-reactivity [9]. However, macrocyclic inhibitors retain advantages in blood-brain barrier penetration due to their balanced amphiphilicity, highlighting context-dependent applications for central nervous system versus peripheral tumors [6].
CAS No.: 79982-94-8
CAS No.: 1232861-58-3
CAS No.: 334-20-3
CAS No.: 76060-17-8
CAS No.: 13441-54-8
CAS No.: 919005-14-4